Home > Products > Screening Compounds P106393 > Proglumide sodium
Proglumide sodium -

Proglumide sodium

Catalog Number: EVT-8663156
CAS Number:
Molecular Formula: C18H26N2NaO4
Molecular Weight: 357.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Proglumide sodium is derived from glutamic acid, an amino acid that plays a critical role in various metabolic processes. The compound falls under the category of cholecystokinin antagonists, which are substances that inhibit the action of cholecystokinin, a hormone involved in digestion and appetite regulation. Its classification as a sodium salt facilitates its solubility and bioavailability in pharmaceutical formulations.

Synthesis Analysis

Methods and Technical Details

The synthesis of proglumide sodium typically involves several steps:

  1. Formation of the Amide Bond: The initial step includes the reaction between benzoyl-L-glutamic acid and di-n-propylamine under controlled conditions to form the amide bond.
  2. Purification: The crude product is purified using techniques such as recrystallization or chromatography to ensure high purity levels.
  3. Salt Formation: The final step involves neutralizing the compound with sodium hydroxide to form proglumide sodium, enhancing its stability and solubility.

The synthesis can be optimized through various reaction conditions, including temperature, solvent choice, and reaction time, to maximize yield and minimize by-products .

Molecular Structure Analysis

Structure and Data

Proglumide sodium has a complex molecular structure characterized by:

  • Molecular Formula: C16_{16}H22_{22}N2_{2}O3_{3}S
  • Molecular Weight: Approximately 334.42 g/mol
  • Key Functional Groups: The presence of an amide group, a benzoyl moiety, and two propyl groups contributes to its biological activity.

The three-dimensional structure of proglumide sodium allows it to interact specifically with cholecystokinin receptors, facilitating its antagonistic effects .

Chemical Reactions Analysis

Reactions and Technical Details

Proglumide sodium undergoes various chemical reactions that are essential for its functionality:

  1. Hydrolysis: Under certain conditions, proglumide can hydrolyze to release glutamic acid and other by-products.
  2. Receptor Binding: The primary reaction of interest is its binding to cholecystokinin receptors, where it acts as an antagonist, preventing the action of cholecystokinin on target cells.

These reactions are crucial for understanding the pharmacodynamics of proglumide sodium in therapeutic contexts .

Mechanism of Action

Process and Data

Proglumide sodium exerts its effects primarily through competitive antagonism at cholecystokinin receptors. The mechanism involves:

  1. Binding Affinity: Proglumide binds to the receptor sites, blocking the natural ligand (cholecystokinin) from exerting its effects.
  2. Inhibition of Secretion: This blockade leads to reduced secretion of digestive enzymes from pancreatic acini, thereby modulating digestive processes.

Studies have shown that proglumide's ability to inhibit cholecystokinin-stimulated amylase secretion correlates with its structural features, emphasizing the importance of specific moieties in determining potency .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Proglumide sodium exhibits several notable physical and chemical properties:

  • Solubility: Soluble in water due to its sodium salt form.
  • Melting Point: Typically ranges around 150-160 °C.
  • pH Stability: Stable within a pH range of 4-7, making it suitable for various formulations.

These properties are essential for its formulation into oral preparations or injectable solutions .

Applications

Scientific Uses

Proglumide sodium has various applications in scientific research and clinical settings:

  1. Gastrointestinal Disorders: Used in studies related to peptic ulcers, pancreatitis, and other gastrointestinal dysfunctions due to its ability to modulate digestive enzyme secretion.
  2. Cancer Research: Investigated for potential roles in cancer treatment by influencing hormone signaling pathways related to appetite and digestion.
  3. Pharmacological Studies: Serves as a tool compound for studying cholecystokinin receptor functions and developing new therapeutic agents targeting these pathways .
Molecular Pharmacology of Proglumide Sodium as a Cholecystokinin Receptor Antagonist

Structural Determinants of Cholecystokinin Receptor Subtype Selectivity

Proglumide sodium (chemically designated as 4-(Benzoylamino)-5-(dipropylamino)-5-oxopentanoic acid sodium salt) exhibits a distinct molecular architecture that underpins its non-selective antagonism at cholecystokinin receptors. The compound features three critical domains: a benzamido moiety at the N-terminus, a central glutamic acid backbone, and C-terminal dipropylamide groups [1] [7]. This configuration differs fundamentally from endogenous cholecystokinin octapeptide, which contains a sulfated tyrosine residue at position 7 from the C-terminus—a structural feature essential for high-affinity binding and receptor subtype discrimination [1].

The absence of tyrosine-O-sulfation in proglumide sodium explains its comparatively lower binding affinity (micromolar range) and lack of receptor subtype selectivity. Molecular docking studies reveal that while the benzamido group facilitates partial interaction with the cholecystokinin binding pocket, the dipropylamide substituents prevent deep penetration into the orthosteric site of either cholecystokinin-A or cholecystokinin-B receptors [4]. This shallow binding mode contrasts sharply with selective antagonists like lorglumide (cholecystokinin-A preferring) or L365,260 (cholecystokinin-B preferring), which incorporate optimized steric and ionic features for subtype discrimination [4]. The glutamic acid spacer provides sufficient molecular flexibility for simultaneous low-affinity engagement with both receptor subtypes, establishing proglumide sodium as a broad-spectrum cholecystokinin receptor antagonist.

Table 1: Structural Comparison of Proglumide Sodium with Selective Cholecystokinin Ligands

Structural FeatureProglumide SodiumEndogenous CCK-8Selective CCK-A Antagonists
N-terminal motifBenzamidoNon-sulfated tyrosylSubstituted benzodiazepine
Sulfation siteAbsentTyr⁷-SO₃⁻Variable
C-terminal modificationDipropylamidePhe-NH₂Sterically constrained amides
Receptor affinity range~10⁻⁶ M~10⁻⁹ M~10⁻⁹ M (selective subtype)
Subtype selectivityNon-selectiveCCK-A preferring>1000-fold selective

Mechanistic Insights into Dual Cholecystokinin-A/Cholecystokinin-B Receptor Antagonism

Proglumide sodium functions as a competitive antagonist at both cholecystokinin receptor subtypes, effectively inhibiting cholecystokinin-mediated signaling pathways across multiple tissue types. Electrophysiological studies demonstrate that intravenous or iontophoretically administered proglumide sodium selectively blocks neuronal excitation induced by cholecystokinin octapeptide in midbrain dopaminergic cells, prefrontal cortical neurons, and sensorimotor cortical regions without affecting responses to neurotensin, substance P, Met-enkephalin, or histamine [4]. This specificity confirms its primary mechanism as a cholecystokinin-selective antagonist rather than a broad-spectrum neuromodulator.

The compound's dual receptor blockade translates to functionally significant outcomes in physiological systems:

  • Gastrointestinal tract: Proglumide sodium inhibits cholecystokinin-stimulated amylase secretion and prevents cholecystokinin-induced 2-deoxyglucose uptake in pancreatic acini, effectively counterregulating pancreatic exocrine functions [6]
  • Neural circuits: Through cholecystokinin-B receptor blockade in central nervous system pathways, proglumide sodium diminishes cholecystokinin-mediated amplification of dopamine and gamma-aminobutyric acid inhibition in dopaminergic neurons, modulating neurotransmitter dynamics [4]
  • Neoplastic progression: The antagonist halts cholecystokinin-driven proliferation in human colon carcinoma (HT29) and pancreatic cancer models by interrupting cholecystokinin/gastrin-mediated growth signaling cascades [3] [6]

Notably, proglumide sodium administration reverses established pathological processes in transgenic models of pancreatic carcinogenesis. In Pdx1-Cre/LSL-Krasᴳ¹²ᴰ mice—which develop pancreatic intraepithelial neoplasia lesions—proglumide sodium treatment significantly reduced progression to advanced neoplasia (p=0.004) and attenuated fibrosis (p<0.001) by disrupting cholecystokinin receptor signaling on both neoplastic cells and pancreatic stellate cells [3]. This demonstrates the therapeutic relevance of dual cholecystokinin receptor blockade in disease modification beyond acute receptor inhibition.

Allosteric Modulation of Opioid Receptor Cross-Talk

Beyond its primary cholecystokinin antagonist properties, proglumide sodium exhibits functionally significant interactions with opioid signaling pathways through both direct and indirect mechanisms. Electrophysiological evidence indicates that iontophoretic application of proglumide sodium potentiates dopamine-mediated inhibition of midbrain dopaminergic neurons—an effect diametrically opposed to cholecystokinin octapeptide's attenuation of dopamine inhibition [4]. This neuromodulatory action suggests proglumide sodium may disinhibit endogenous opioid pathways typically suppressed by cholecystokinin activity.

Proglumide sodium demonstrates direct allosteric properties at opioid receptors, though receptor binding profiles remain controversial:

  • Delta opioid receptor agonism: Early receptor binding studies identified proglumide sodium as a delta opioid receptor agonist with approximately 17% receptor occupancy at high concentrations (100 μM), potentially contributing to analgesic effects [7]
  • Mu/kappa receptor interactions: Competitive binding assays show low-affinity engagement with mu opioid receptors (13% occupancy) and kappa opioid receptors (17% occupancy) at similar high concentrations, though clinical relevance remains uncertain [7]
  • Functional potentiation: Regardless of direct binding metrics, proglumide sodium clinically enhances opioid analgesia in chronic pain models and prevents or reverses morphine tolerance development, likely through disruption of cholecystokinin-opioid cross-regulation [7]

The compound's amplification of placebo analgesia provides intriguing insights into its neuromodulatory mechanism. When administered visibly to subjects, proglumide sodium produces significantly greater analgesic effects than covert administration, suggesting its actions involve facilitation of expectation-mediated endogenous opioid release [7]. This phenomenon implicates ventral tegmental area dopaminergic pathways and downstream endogenous opioid systems that are normally constrained by cholecystokinin activity.

Table 2: Proposed Mechanisms of Proglumide Sodium in Opioid System Modulation

Mechanism TypeBiological EvidenceFunctional OutcomeTherapeutic Implication
Cholecystokinin-opioid disinhibitionPotentiates dopamine inhibition of neuronal firingEnhanced endogenous opioid toneAnalgesia without exogenous opioids
Delta opioid receptor agonism17% receptor occupancy at 100 μMDirect antinociceptive signalingAdditive analgesia with mu opioids
Expectation pathway amplificationGreater effect in open vs. hidden administrationEnhanced placebo responseOpioid-sparing effects in pain management
Morphine tolerance reversalRestores morphine efficacy in tolerant modelsPrevents μ-opioid receptor desensitizationMaintenance of opioid efficacy in chronic use

The convergence of these mechanisms positions proglumide sodium as a unique modulator at the cholecystokinin-opioid interface, offering pharmacological benefits distinct from selective cholecystokinin antagonists or pure opioid agonists. Its ability to simultaneously antagonize cholecystokinin receptors while facilitating opioid signaling creates a synergistic framework for managing pain states and pathological processes involving neuroendocrine dysregulation.

Properties

Product Name

Proglumide sodium

Molecular Formula

C18H26N2NaO4

Molecular Weight

357.4 g/mol

InChI

InChI=1S/C18H26N2O4.Na/c1-3-12-20(13-4-2)18(24)15(10-11-16(21)22)19-17(23)14-8-6-5-7-9-14;/h5-9,15H,3-4,10-13H2,1-2H3,(H,19,23)(H,21,22);

InChI Key

LZUZBODDLCLCFR-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCC)C(=O)C(CCC(=O)O)NC(=O)C1=CC=CC=C1.[Na]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.